Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This compound has been implicated in several food poisoning incidents, particularly linked to the consumption of contaminated foods such as rice noodles and mushrooms. The toxic effects of bongkrekic acid include severe symptoms like nausea, vomiting, convulsions, and potential damage to liver and kidney tissues, with reported mortality rates varying from 30% to 100% in severe cases .
Bongkrekic acid is primarily derived from the fermentation processes involving Burkholderia gladioli pathovar cocovenenans, which thrives in specific environmental conditions, including a neutral pH (6.5–8.0), temperatures between 22–30 °C, and low sodium chloride concentrations . The bacterium is commonly found in fermented foods, especially those rich in fatty acids like coconut and corn .
The synthesis of bongkrekic acid can be achieved through various methods, primarily focusing on microbial fermentation and chemical synthesis. The bacterial strain Burkholderia gladioli pathovar cocovenenans can produce bongkrekic acid under optimal growth conditions that favor its biosynthesis.
Technical Details:
Bongkrekic acid exhibits a complex molecular structure characterized by multiple carboxylic acid groups and unsaturation. Its structural formula includes three carboxyl groups attached to a long hydrocarbon chain.
Bongkrekic acid primarily acts as an inhibitor of the mitochondrial adenine nucleotide translocator. This inhibition disrupts ATP transport across the mitochondrial membrane, leading to impaired cellular respiration.
Technical Details:
The mechanism by which bongkrekic acid exerts its toxic effects involves:
Research indicates that exposure to bongkrekic acid can result in severe clinical manifestations similar to other mitochondrial toxins, with varying severity based on dosage and individual susceptibility .
Bongkrekic acid serves as a valuable research tool in studying mitochondrial function and apoptosis. Its ability to inhibit adenine nucleotide translocators makes it useful for investigating metabolic disorders and developing therapeutic strategies against diseases involving mitochondrial dysfunction . Additionally, it has been utilized in food safety testing methodologies to detect contamination levels in various food products using advanced analytical techniques such as liquid chromatography-mass spectrometry .
The bon gene cluster serves as the genetic foundation for bongkrekic acid biosynthesis in Burkholderia gladioli pathovar cocovenenans. This cluster spans approximately 20 kilobases and encodes a multi-enzyme complex responsible for constructing the toxin’s carbon backbone. Genomic analyses reveal that the bon cluster is present in only 15% of Burkholderia gladioli strains worldwide, distinguishing pathogenic isolates from non-toxigenic variants [2] [9]. Functional validation through λ Red recombination techniques confirms that deletions within this cluster abolish bongkrekic acid production [1] [3]. The cluster’s genes are organized consecutively (bonA to bonR), encoding a trans-acyltransferase (trans-AT) polyketide synthase system alongside accessory enzymes for post-assembly modifications [7] [9].
Table 1: Core Genes within the Bongkrekic Acid Biosynthesis (bon) Cluster
| Gene | Function | Domain Architecture |
|---|---|---|
| bonA | Polyketide chain initiation | KS-AT-ACP |
| bonF | Module 1 elongation and β-branching | KS-KR-ACP-PT |
| bonH | Module 2 elongation and oxidation | KS-DH-ER-KR-ACP |
| bonL | Cytochrome P450 monooxygenase (methyl oxidation) | P450 domain |
| bonM | Thioesterase (chain release) | TE domain |
Bongkrekic acid assembly relies on a trans-AT type I polyketide synthase (PKS), a rare system where the acyltransferase domain operates as a discrete protein rather than being embedded in each module. This architecture enhances metabolic flexibility during polyketide chain elongation. The PKS modules function collaboratively: Module 1 (encoded by bonF) incorporates malonyl-CoA extender units and introduces methyl branches via β-branching, while Module 2 (bonH) catalyzes dehydration, enoyl reduction, and ketoreduction [1] [3]. The absence of embedded AT domains allows the system to utilize diverse acyl-CoA precursors, facilitated by a shared trans-AT enzyme (bonE). Stereochemical precision is maintained through ketoreductase (KR) and dehydratase (DH) domains, which generate specific chiral centers within the growing polyketide chain [3] [7].
Two biochemical transformations are critical for bongkrekic acid’s structural uniqueness:
Table 2: Key Catalytic Reactions in Bongkrekic Acid Maturation
| Reaction | Enzyme | Substrate | Product |
|---|---|---|---|
| β-Methyl branching | BonK | Linear polyketide chain | β-Methylated intermediate |
| C-6 Methyl oxidation (Step 1) | BonL | –CH₃ | –CH₂OH |
| C-6 Methyl oxidation (Step 2) | BonL | –CH₂OH | –CHO |
| C-6 Methyl oxidation (Step 3) | BonL | –CHO | –COOH |
Bongkrekic acid production is exquisitely sensitive to physicochemical conditions and lipid composition. Optimal biosynthesis occurs at near-neutral pH (6.5–8.0), mild temperatures (22–30°C), and low NaCl concentrations (<2%) [2] [4] [8]. Critically, lipid content governs toxin yield:
In traditional fermented foods like tempe bongkrek, the mold Rhizopus oligosporus competitively suppresses Burkholderia gladioli pathovar cocovenenans through two mechanisms:
Table 3: Microbial Factors Influencing Bongkrekic Acid Production in Food Matrices
| Factor | Condition Promoting BA | Condition Inhibiting BA | Mechanism |
|---|---|---|---|
| pH | 6.5–8.0 | ≤4.5 | Enzyme denaturation at low pH |
| Sodium chloride | <2% | ≥2% | Osmotic stress impairing PKS activity |
| Oleic acid concentration | >0.5% (w/w) | Absent | Provision of precursor for β-branching |
| Co-cultured microbes | Burkholderia monoculture | With Rhizopus oligosporus | Nutrient competition and acidification |
Contamination outbreaks occur when Rhizopus oligosporus growth is compromised—e.g., by inadequate aeration, suboptimal inoculum, or bacterial overgrowth during fermentation. Sodium chloride (2%) synergizes with acidification to block toxin production completely, a strategy adopted in safer fermentation practices [4]. Recent studies confirm Burkholderia gladioli pathovar cocovenenans can produce bongkrekic acid in non-fermented foods like wet rice noodles and wood ear mushrooms if lipid and pH conditions align, expanding risks beyond traditional fermented products [8] [9].
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